1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane
Description
Properties
IUPAC Name |
N,N'-bis[(E)-benzylideneamino]-2,3-dihydroxybutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-15(17(25)21-19-11-13-7-3-1-4-8-13)16(24)18(26)22-20-12-14-9-5-2-6-10-14/h1-12,15-16,23-24H,(H,21,25)(H,22,26)/b19-11+,20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDYEVZOXRMXBD-AYKLPDECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C(C(C(=O)NN=CC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C(O)C(O)C(=O)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can involve multiple steps. Starting materials and reagents might include hydrazine derivatives and phenylmethylene compounds, which undergo condensation and oxidation reactions under controlled conditions to form the desired product. Reaction conditions typically require specific temperatures, pH levels, and catalysts to optimize yield and purity.
Industrial Production Methods:
On an industrial scale, the synthesis might be scaled up using batch or continuous processes. Efficient production methods would focus on maximizing the yield while minimizing waste and ensuring the safety of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of more oxidized derivatives.
Reduction: : Reducing agents such as sodium borohydride can reduce the compound, yielding reduced hydrazine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenylmethylene groups or the hydrazino functionalities.
Common Reagents and Conditions:
Typical reagents for these reactions include strong oxidizers, reducers, acids, bases, and specific solvents to facilitate the desired transformations. Conditions such as temperature, pressure, and pH must be carefully controlled to ensure reaction specificity and efficiency.
Major Products Formed:
Major products depend on the specific reactions and conditions but can include various oxidized or reduced derivatives, substituted compounds, and fragmented molecules resulting from cleavage reactions.
Scientific Research Applications
Chemistry: : This compound's unique structure makes it a valuable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Due to its potential interactions with biological molecules, it can be used in biochemical assays and studies on enzyme inhibition.
Medicine: : Researchers explore its potential as a drug candidate, particularly in areas like anti-cancer or anti-inflammatory therapies due to its reactive functionalities.
Industry: : The compound may find use in materials science, potentially contributing to the development of new polymers or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane exerts its effects involves its ability to undergo chemical transformations that modify its structure and reactivity. This compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular pathways through the formation of covalent bonds or alteration of molecular conformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2,3-Bis(2,6-di-i-propylphenylimino)butane
| Property | Target Compound | 2,3-Bis(2,6-di-i-propylphenylimino)butane |
|---|---|---|
| Backbone | Butane with dioxo and dihydroxy groups | Butane with imino (C=N) linkages |
| Functional Groups | Hydrazino, dihydroxy, dioxo, phenylmethylene | Imino, aromatic (2,6-di-i-propylphenyl) |
| Physical State | Likely crystalline (inferred) | Yellow crystals |
| Melting Point | Hypothetically higher (hydrogen bonding) | 104–106°C |
| Reactivity | Potential for metal coordination (hydrazino groups) | Stable; coordination chemistry with imino ligands |
| Solubility | Higher in polar solvents (dihydroxy groups) | Low solubility (crystalline structure) |
Key Differences :
- The hydrazino (N–N) groups in the target compound may enhance redox activity compared to the imino (C=N) groups in the analog.
- Dihydroxy groups likely increase hydrophilicity, contrasting with the hydrophobic aromatic substituents in 2,3-Bis(2,6-di-i-propylphenylimino)butane.
Comparison with 1,4-Bis-(2,4-Dimethoxyphenyl)-2,3-Bis-(4-methoxybenzyl)-Butane-1,4-Dione
| Property | Target Compound | 1,4-Bis-(2,4-Dimethoxyphenyl)-...-Dione |
|---|---|---|
| Backbone | Butane with dioxo and dihydroxy groups | Butane-1,4-dione with methoxybenzyl substituents |
| Functional Groups | Hydrazino, dihydroxy, dioxo | Dione, methoxy, benzyl |
| Electron Effects | Electron-withdrawing dioxo and hydrazino groups | Electron-donating methoxy groups |
| Reactivity | Potential for Schiff base formation (hydrazino) | Condensation reactions (dione reactivity) |
| Applications | Metal chelation, bioactive molecules | Organic synthesis intermediates |
Key Differences :
- The target compound’s dihydroxy groups may confer acidity (e.g., pH-dependent solubility), unlike the methoxy groups in the dione analog.
- Hydrazino groups could enable unique coordination geometries with transition metals, unlike the dione’s carbonyl-based reactivity.
Comparison with N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine
Key Differences :
- The aromatic diamine’s liquid state suggests weaker intermolecular forces compared to the target compound’s hydrogen-bonded solid.
Data Tables
Table 1: Functional Group Influence on Properties
Research Findings and Implications
- Hydrazino vs. Imino Groups: Hydrazino moieties (N–N) in the target compound may enable unique catalytic or chelating applications compared to imino analogs, though stability under acidic conditions requires validation .
- Dihydroxy Functionality: Enhances solubility in polar solvents, making the compound more suitable for aqueous-phase reactions than hydrophobic analogs like 2,3-Bis(2,6-di-i-propylphenylimino)butane .
Biological Activity
1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane (CAS No. 882134-03-4) is a complex organic compound characterized by its unique structural features, including dual hydrazine groups and hydroxyl functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The compound has a molecular formula of CHNO and a molar mass of 354.36 g/mol. Its structure includes:
- Hydrazine Groups : Linked to a butanedioic acid backbone.
- Functional Groups : Hydroxyl (-OH) and carbonyl (C=O) groups that enhance its reactivity.
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molar Mass | 354.36 g/mol |
| CAS Number | 882134-03-4 |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has demonstrated its effectiveness against various pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
These findings suggest that the compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated in several studies. For instance, it has been shown to reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of bacterial and fungal strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL for bacteria.
- Fungal Inhibition : Complete inhibition observed at concentrations of 25 µg/mL.
Study 2: Anti-inflammatory Activity
A separate study evaluated the anti-inflammatory effects using an animal model of induced inflammation. The compound was administered at varying doses (10 mg/kg and 20 mg/kg), revealing:
- A dose-dependent reduction in edema.
- Significant decreases in inflammatory markers such as TNF-alpha and IL-6.
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The hydrazine moieties are particularly crucial for these interactions, as they can form stable complexes with various biomolecules.
Comparison with Similar Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Bis(diphenylphosphinyl)butane | CHOP | Contains phosphine groups; used in coordination chemistry |
| N,N'-Bis[(E)-benzylideneamino]-2,3-dihydroxybutanediamide | CHNO | Similar hydrazine structure; potential anticancer activity |
| Butanedioic acid dihydrazide | CHNO | Simpler structure; used in polymer synthesis |
This table highlights how the specific arrangement of functional groups in this compound contributes to its distinct biological activities compared to other compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving hydrazine derivatives and diketone precursors under controlled pH and temperature. For example, analogous compounds (e.g., triazole derivatives in ) are synthesized via condensation reactions using ethanol or DMF as solvents, with yields optimized by adjusting stoichiometry (1:1.2 molar ratios) and reflux times (8–12 hours). Characterization via FTIR and NMR is critical to confirm intermediate formation .
- Key Considerations : Monitor side reactions (e.g., over-oxidation) using TLC and control moisture to prevent hydrolysis of hydrazino groups.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine ¹H/¹³C NMR to identify aromatic protons and carbonyl groups, FTIR for hydrazine (N-H stretch ~3200 cm⁻¹) and diketone (C=O ~1700 cm⁻¹) bands, and mass spectrometry (HRMS) for molecular ion validation. For crystalline samples, X-ray crystallography (as in ) resolves stereochemistry and hydrogen-bonding networks .
- Data Interpretation : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms.
Advanced Research Questions
Q. How do steric and electronic properties of substituents on the phenylmethylene groups affect the compound’s reactivity or bioactivity?
- Methodology : Synthesize derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl rings. Evaluate reactivity via kinetic studies (UV-Vis monitoring) and bioactivity using antimicrobial assays (). Correlate Hammett constants (σ) with reaction rates or IC₅₀ values to establish structure-activity relationships (SAR) .
- Contradiction Analysis : If bioactivity trends deviate from electronic predictions (e.g., -NO₂ derivatives show higher activity than expected), investigate steric hindrance via molecular docking simulations.
Q. What experimental strategies resolve discrepancies between theoretical calculations and observed spectroscopic data?
- Methodology : For mismatched NMR shifts (e.g., calculated vs. experimental), verify solvent effects (DMSO vs. CDCl₃) and tautomer equilibria using variable-temperature NMR. If X-ray structures () conflict with DFT-optimized geometries, assess crystal packing forces or lattice distortions .
- Case Study : In , antioxidant activity of triazole derivatives correlated poorly with DPPH scavenging predictions; researchers re-evaluated radical stabilization mechanisms via ESR spectroscopy .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies (ICH guidelines):
- pH Stability : Dissolve the compound in buffers (pH 1–13), incubate at 25°C/40°C, and monitor degradation via HPLC at 0, 7, 14 days.
- Thermal Stability : Use TGA/DSC () to identify decomposition thresholds (e.g., melting points >100°C suggest thermal resilience) .
- Data Interpretation : Identify degradation products (e.g., hydrolyzed hydrazines) and propose stabilization strategies (lyophilization, inert atmosphere storage).
Experimental Design & Data Analysis
Q. What controls and validation steps are essential for reproducibility in bioactivity assays?
- Methodology :
- Positive/Negative Controls : Use ascorbic acid for antioxidant assays () and ampicillin for antimicrobial tests.
- Dose-Response Curves : Test 5–7 concentrations (1–100 µM) in triplicate, with IC₅₀ calculated via nonlinear regression (GraphPad Prism).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. How can computational modeling (e.g., MD simulations) guide the design of derivatives with enhanced properties?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enzymes).
- Molecular Dynamics (MD) : Simulate solvated systems (100 ns trajectories) to assess conformational stability and ligand-protein interactions.
- Validation : Cross-check with experimental IC₅₀ values and crystallographic data () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
